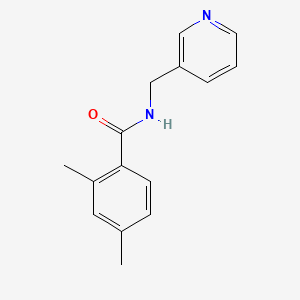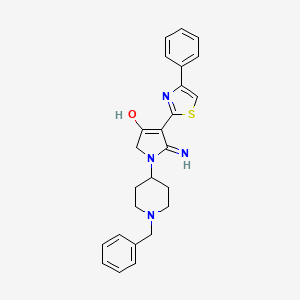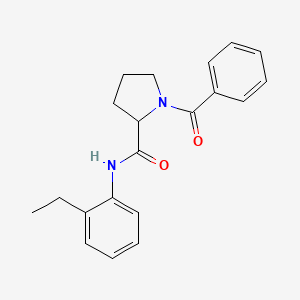
1-benzoyl-N-(2-ethylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2-ethylphenyl)prolinamide, also known as BEP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied in the field of organic chemistry due to its unique structure and potential applications in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various reactions, where it can influence the stereochemistry of the products. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also interact with enzymes or receptors in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. Additionally, 1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(2-ethylphenyl)prolinamide has several advantages for lab experiments, including its high enantioselectivity and its ability to act as a chiral auxiliary or a ligand in various reactions. However, it also has some limitations, including its relatively high cost and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-N-(2-ethylphenyl)prolinamide, including its potential applications in drug discovery, asymmetric catalysis, and the synthesis of chiral compounds. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy. Further studies are needed to elucidate the mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide and to explore its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-benzoyl-N-(2-ethylphenyl)prolinamide involves the reaction between 2-ethylbenzylamine and 1-benzoylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction yields 1-benzoyl-N-(2-ethylphenyl)prolinamide as a white crystalline solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2-ethylphenyl)prolinamide has been used in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and drug discovery. It has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been used as a ligand in asymmetric catalysis, where it has demonstrated high enantioselectivity in various reactions.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2-ethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRUJYGEFXGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(phenylcarbonyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
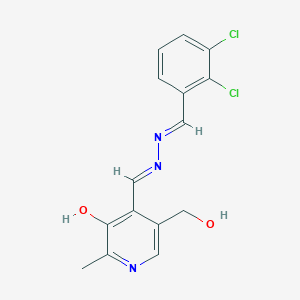
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
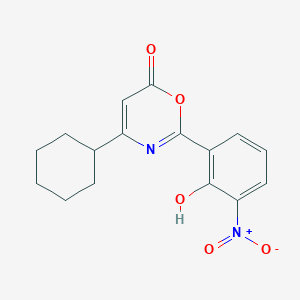
![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)

![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
